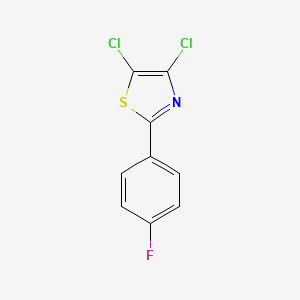

4,5-Dichloro-2-(4-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC15847637

Molecular Formula: C9H4Cl2FNS

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Cl2FNS |

|---|---|

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H |

| Standard InChI Key | PLUSKJOWMDHBMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of 4,5-dichloro-2-(4-fluorophenyl)thiazole is C₉H₄Cl₂FNS, with a molar mass of 248.1 g/mol . The thiazole core is substituted with chlorine atoms at positions 4 and 5, while a 4-fluorophenyl group is attached at position 2 (Figure 1). X-ray crystallography and spectroscopic analyses confirm its planar geometry, with bond angles consistent with aromatic heterocycles .

Table 1: Key Physicochemical Properties

Synthesis and Structural Modifications

Synthetic Routes

The compound is typically synthesized via Hantzsch thiazole cyclization or Suzuki-Miyaura coupling. A common approach involves:

-

Cyclocondensation: Reacting 4-fluorophenylthiourea with 4,5-dichloro-2-bromoacetophenone in the presence of iodine or palladium catalysts .

-

Post-functionalization: Introducing chlorine atoms via electrophilic substitution using chlorinating agents like SOCl₂ or Cl₂ gas .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Hantzsch Cyclization | 58–68 | 95 | I₂, NH₄CO₂H, Pd/C |

| Suzuki-Miyaura Coupling | 72–85 | 97 | Pd(PPh₃)₄, K₂CO₃ |

Industrial and Research Applications

Agrochemical Development

Chlorinated thiazoles are precursors for herbicides and fungicides. The 4-fluorophenyl group improves lipid solubility, enhancing foliar absorption and rainfastness .

Material Science

The compound’s rigid structure and halogen content make it a candidate for liquid crystals or photovoltaic materials, though applications remain exploratory .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | -20°C, inert atmosphere | |

| Disposal | Incineration or chemical waste facilities |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume